molecular formula C19H20ClFN4O B2591526 (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035003-94-0

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2591526
CAS No.: 2035003-94-0
M. Wt: 374.84
InChI Key: VRLSCCUJNOSEPH-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by its core acrylamide group, a structure frequently employed in the design of targeted covalent inhibitors due to its ability to form specific, irreversible bonds with biological targets. The molecular architecture incorporates a 2-chlorophenyl group connected via an (E)-acrylamide linker to a piperidine moiety that is further substituted with a 5-fluoropyrimidine ring. This specific arrangement suggests potential for high selectivity and potency in protein-ligand interactions. Acrylamide-based compounds have demonstrated substantial research utility across multiple domains. Structural analogs have been investigated as potent and efficacious openers of potassium channels like KCNQ2 (Kv7.2), showing promising activity in models of neuropathic pain, indicating potential pathways for neurological research . Other acrylamide derivatives have been developed as modulators of mutant EGFR kinase activities, highlighting applications in oncology research . Additionally, recent studies on cinnamamide derivatives (a structurally related class) have identified compounds with significant melanogenesis inhibitory properties, suggesting potential research applications in dermatology and hyperpigmentation disorders . Researchers should note that acrylamide itself is a documented neurotoxin, and appropriate safety precautions must be observed when handling this compound . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O/c20-17-4-2-1-3-15(17)5-6-18(26)22-11-14-7-9-25(10-8-14)19-23-12-16(21)13-24-19/h1-6,12-14H,7-11H2,(H,22,26)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLSCCUJNOSEPH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative under basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the fluoropyrimidine group: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the fluoropyrimidine moiety to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research published in 2022 demonstrated that derivatives of similar structures induced apoptosis in various cancer cell lines by activating caspase pathways and causing cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedMechanism of ActionReference
Compound AHT-1080Caspase activation
Compound BA-549Cell cycle arrest
(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamideTBDTBDTBD

Antiviral Properties

In addition to its anticancer potential, compounds structurally related to this compound have shown antiviral properties against viruses such as SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral proteins, inhibiting their function and preventing viral replication .

Targeting Specific Pathways

The compound's ability to modulate specific signaling pathways makes it a candidate for targeted therapies. For example, it may inhibit pathways involved in tumor growth and metastasis, offering a dual approach in cancer treatment by both halting proliferation and inducing apoptosis.

Drug Development

The unique structure of this compound positions it as a lead compound for drug development. Ongoing research is focused on optimizing its efficacy and minimizing side effects through structural modifications.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study investigated the effects of the compound on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptotic markers.
  • Case Study 2: Antiviral Activity
    • In vitro studies demonstrated that modifications to the piperidine moiety enhanced binding affinity to viral targets, suggesting potential for further development as an antiviral agent against emerging pathogens.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through binding interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aryl Ring

Halogen Substituents
  • Bromophenyl Analogs : Compound 12d () replaces chlorine with bromine at the 2-position. Bromine’s larger atomic radius increases lipophilicity (logP ~3.5 estimated) but may reduce solubility. Its melting point (268–269°C) suggests higher crystallinity compared to chloro analogs.
  • Fluorophenyl Analogs: Compound 12h () has a 4-fluorophenyl group. The lower melting point (194–198°C) indicates reduced crystallinity, favoring solubility.
  • Chlorophenyl Variations : The target compound’s 2-chlorophenyl group provides moderate steric hindrance and electron-withdrawing effects, which may enhance binding affinity compared to para-substituted chlorophenyl derivatives (e.g., compound 3312 in ).
Electron-Donating/Withdrawing Groups
  • Its high melting point (270–272°C) correlates with reduced aqueous solubility.
  • Methoxy/Ethoxy Groups (12f, 12g) : Methoxy (12f ) and ethoxy (12g ) substituents are electron-donating, improving solubility via polar interactions. However, these groups may reduce metabolic stability due to susceptibility to demethylation.

Heterocyclic Modifications

  • Pyrimidine vs. Pyridine : The target compound’s 5-fluoropyrimidine moiety contrasts with pyridine-containing analogs (e.g., 12d–12h , ). Fluorine on pyrimidine enhances metabolic stability by resisting oxidation compared to unsubstituted pyrimidines.

Structure-Activity Relationships (SAR)

  • Halogen Position : Ortho-substituted halogens (e.g., 2-Cl in the target compound ) may enhance steric complementarity to hydrophobic binding pockets compared to para-substituted analogs.
  • Fluorine’s Role: The 5-fluoropyrimidine in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated pyrimidines (e.g., 12f–12h), as fluorine mitigates cytochrome P450-mediated degradation.

Pharmacokinetic Considerations

  • LogP and Solubility : The target compound’s logP is estimated to be ~3.0, intermediate between bromine (higher logP) and methoxy (lower logP) analogs. This balance supports membrane permeability while retaining moderate solubility.
  • Metabolic Stability : Fluorine’s presence reduces oxidative metabolism risks, contrasting with methoxy groups in 12f–12g , which are prone to O-demethylation.

Biological Activity

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C17H15ClFN3OC_{17}H_{15}ClFN_3O, with a molecular weight of 347.8 g/mol. It features a piperidine ring substituted with a 5-fluoropyrimidine moiety and an acrylamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the piperidine and pyrimidine structures have been reported to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer types, including lung and breast cancer cells, with IC50 values ranging from 7.9 to 92 µM depending on the specific derivative used .

The mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. The acrylamide moiety is believed to interact covalently with specific target proteins, leading to altered cellular functions such as apoptosis and cell cycle arrest. For example, studies indicate that similar compounds can inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses linked to cancer progression .

Inhibition of Pyroptosis

Research has highlighted the ability of related compounds to inhibit pyroptotic cell death in human macrophages. This process is mediated by the inhibition of caspase-1 activity, which is responsible for the maturation of pro-inflammatory cytokines like IL-1β. The compound demonstrated approximately 24.9% inhibition of pyroptosis at a concentration of 10 µM .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in HT-1080 and A-549 cells
Pyroptosis Inhibition24.9% inhibition at 10 µM
NLRP3 Inhibition28.4% reduction in ATP hydrolysis
Cell Cycle ArrestG2/M phase arrest observed

Case Studies

  • Case Study on Anticancer Effects : A study conducted on a series of pyrimidine derivatives showed that this compound exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating that they could effectively reduce IL-1β release and inhibit pyroptotic cell death in macrophages, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for preparing (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide?

Methodological Answer:
The synthesis typically involves coupling a substituted acryloyl chloride with a piperidinylmethylamine intermediate. Key steps include:

  • Step 1: Synthesis of the piperidine core: React 5-fluoropyrimidine with piperidin-4-ylmethanol under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C).
  • Step 2: Acrylamide formation: Condense α-bromoacrylic acid with the amine intermediate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to minimize side reactions .
  • Purification: Column chromatography with ethyl acetate/petroleum ether (3:7 ratio) yields the pure product. Confirm purity via HPLC (>98%) and characterize using 1H^1H-NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural confirmation requires multi-technique analysis:

  • NMR Spectroscopy: 1H^1H-NMR identifies aromatic protons (2-chlorophenyl: δ 7.3–7.6 ppm) and acrylamide protons (E-configuration: δ 6.2–6.8 ppm for trans-coupled doublets). 13C^{13}C-NMR confirms carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry: HRMS should match the exact molecular weight (e.g., calculated for C₂₁H₂₀ClFN₄O: 410.13 g/mol) with <2 ppm error .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Advanced: How can reaction yields be optimized for this acrylamide derivative?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization: Replace DMF with THF or dichloromethane to reduce byproduct formation.
  • Catalyst Screening: Test alternative coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved efficiency .
  • Temperature Control: Conduct the reaction at 0–5°C to suppress hydrolysis of the acryloyl intermediate.
  • Real-Time Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline IR spectroscopy to track reaction progress .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying key pharmacophoric groups:

  • Piperidine Substituents: Introduce methyl or fluoro groups at the piperidine 4-position to assess steric/electronic effects on target binding.
  • Aryl Variations: Replace 2-chlorophenyl with 3-fluorophenyl or heteroaromatic rings (e.g., pyridyl) to evaluate π-π stacking interactions.
  • Biological Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

Advanced: How to resolve contradictions in reported spectroscopic data for similar acrylamides?

Methodological Answer:
Discrepancies in NMR or MS data may arise from solvent effects or impurities. Resolve by:

  • Cross-Validation: Replicate synthesis and analysis using identical conditions (e.g., DMSO-d₆ for NMR).
  • 2D NMR Techniques: Use HSQC and HMBC to unambiguously assign proton-carbon correlations .
  • Independent Synthesis: Collaborate with a second lab to verify reproducibility .

Advanced: What strategies are recommended for evaluating in vitro toxicity?

Methodological Answer:

  • In Silico Screening: Use tools like ProTox-II to predict hepatotoxicity and mutagenicity. Prioritize compounds with LD₅₀ > 500 mg/kg (oral, rat) .
  • Cell-Based Assays: Test cytotoxicity in HepG2 cells via MTT assay (48-hour exposure, IC₅₀ > 10 µM considered low risk).
  • Reactive Metabolite Detection: Incubate with liver microsomes and monitor glutathione adducts via LC-MS/MS .

Advanced: How to confirm the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Long-Term Stability: Store at -20°C under nitrogen and assess purity monthly. Use DSC (differential scanning calorimetry) to detect polymorphic changes .

Advanced: How to elucidate the mechanism of action using kinetic studies?

Methodological Answer:

  • Time-Dependent Inhibition: Pre-incubate the compound with target enzymes (e.g., kinases) and measure residual activity over time. A decrease in IC₅₀ suggests covalent binding.
  • Isotopic Labeling: Synthesize a 13C^{13}C-labeled analog and track binding via NMR or X-ray crystallography .

Advanced: What computational methods support crystallographic data interpretation?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Validate with co-crystallization trials.
  • DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths/angles .

Advanced: How to implement polymer-supported synthesis for scalable production?

Methodological Answer:

  • Resin Selection: Use Wang resin with a hydroxyl linker for immobilizing the piperidine intermediate.
  • Solid-Phase Coupling: Attach the acryloyl chloride via automated peptide synthesizer (10 equiv, 2-hour reaction).
  • Cleavage and Purification: Treat with TFA (95% purity) and isolate via centrifugal partition chromatography .

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